(5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3-CHLOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
(5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3-CHLOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a benzodioxole ring, a chlorophenyl group, and a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3-CHLOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps. One common method starts with the preparation of the thiazolidinone core, followed by the introduction of the benzodioxole and chlorophenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3-CHLOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or nitration reactions can introduce new substituents to the aromatic rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups.
Scientific Research Applications
(5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3-CHLOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3-CHLOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with a different core structure but similar functional groups.
Bacopa monnieri compounds: Contains bioactive phytoconstituents with therapeutic properties.
Uniqueness
(5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3-CHLOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a benzodioxole ring, a chlorophenyl group, and a thiazolidinone core, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO3S2/c18-11-2-1-3-12(8-11)19-16(20)15(24-17(19)23)7-10-4-5-13-14(6-10)22-9-21-13/h1-8H,9H2/b15-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILBBKFTZHHJQS-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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